molecular formula C4H8O3 B143375 Methyl (S)-(-)-lactate CAS No. 27871-49-4

Methyl (S)-(-)-lactate

Cat. No. B143375
CAS RN: 27871-49-4
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl lactate, a chiral alpha-hydroxyester, is an important green solvent with significant applications in various chemical processes. It is known for its ability to form stable conformers due to intramolecular hydrogen bonding, which plays a crucial role in its chemical behavior and interactions with other molecules .

Synthesis Analysis

The synthesis of methyl lactate has been approached through various methods. One such method involves the catalysis by mixed Lewis acid systems, which includes metal triflates, In chloride, and Sn chloride, to convert cellulose directly to methyl lactate in methanol. This process has been optimized to achieve a yield of up to 64% with the aid of ball-milling pretreatment . Another study focused on the synthesis of methyl lactate on a cation exchange resin, finding optimal conditions that led to an 85.36% yield of esterification . Additionally, methyl-functionalized tin silicates synthesized via an aerosol-assisted sol-gel process have shown to catalyze the synthesis of ethyl lactate efficiently, a related compound, from dihydroxyacetone and ethanol .

Molecular Structure Analysis

The molecular structure of methyl lactate has been extensively studied using high-resolution spectroscopy and ab initio calculations. The most stable conformer is characterized by an intramolecular hydrogen bond of the OH...O==C type. The internal rotation barrier heights for the ester methyl group and the alpha-carbon methyl group have been calculated, providing insight into the molecule's conformational stability . Computational studies have further analyzed the torsional barriers and conformers in different solvents, revealing the molecule's flexibility and the effects of solvation .

Chemical Reactions Analysis

Methyl lactate participates in various chemical reactions, including complexation with other chiral molecules. For instance, the complexation with (1R,2S)-(+)-cis-1-amino-2-indanol has been studied, showing that the OH group of methyl lactate can form hydrogen bonds with different strengths depending on the chirality of the interacting molecules . Moreover, the fragmentation of methyl lactate ions has been observed to involve double hydrogen atom transfers, leading to the formation of oxygen-protonated methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl lactate are influenced by its ability to form intramolecular and intermolecular hydrogen bonds. Molecular dynamics studies have shown that the solvation of methyl lactate in water results in various H-bonded complexes, with the solvation process significantly affecting the molecule's intramolecular hydrogen bonding . The rotational spectrum of methyl lactate has also been measured, confirming the stability of the conformer with the hydroxyl group acting as a proton donor to the carbonylic group oxygen .

Scientific Research Applications

Conversion in Catalysis

Methyl lactate shows potential in catalytic processes. Studies highlight its use in increasing methyl lactate yield from sugars using stannosilicates as heterogeneous catalysts. These catalysts enhance the yield significantly, reaching up to 75% from sucrose in certain conditions (Tolborg et al., 2015). Furthermore, zeolites like H-USY have been effective in converting triose-sugars to methyl lactate and lactic acid (West et al., 2010).

Computational Analysis

The molecular structure and properties of methyl lactate have been explored through computational studies. These studies provide insights into the molecule's behavior in different phases and its interactions with other molecules, crucial for understanding its role in various applications (Aparicio, 2007).

Conversion of Biomass-Derived Carbohydrates

The conversion of biomass-derived carbohydrates to methyl lactate is a significant area of research. Catalysts like γ-Al2O3 have shown promise in producing methyl lactate from glucose and dihydroxyacetone in methanol (Yamaguchi et al., 2018). This conversion is critical for developing sustainable chemical processes.

Thermophysical Properties

Understanding the thermophysical properties of lactates, including methyl lactate, is essential for their application in green chemistry. Research in this area provides valuable data on the physicochemical behavior of these chemicals under various conditions (Lomba et al., 2014).

Mechanistic Insights in Catalysis

Research also delves into the mechanistic aspects of producing methyl lactate from carbohydrates using catalysts like mesoporous Zr-SBA-15. Such insights are crucial for optimizing catalytic processes and enhancing methyl lactate yields from various substrates (Yang et al., 2016).

Safety And Hazards

While specific safety and hazard information for Methyl (S)-(-)-lactate isn’t available, it’s important to handle all chemicals with care, following appropriate safety guidelines .

Future Directions

The future directions for research on Methyl (S)-(-)-lactate could involve further exploration of its synthesis, properties, and potential applications. This could include its use in various industrial processes or potential roles in biological systems .

properties

IUPAC Name

methyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKGGXMPWTOCB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074359
Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-(-)-lactate

CAS RN

27871-49-4
Record name (-)-Methyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27871-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl lactate, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027871494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-(-)-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL LACTATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0379G9C44S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In the reaction, 33 g of SnCl2.2H2O and 70 g of NH4Cl were added into a reactor (inside volume 10.0 L) as catalyst. 3.0 kg of methanol was also added into the reactor. The reactor was sealed and heated to 130° C. under stirring. A solution of 0.500 kg sucrose in 0.500 kg water was pumped into the reactor with a flow of 10.0 mL/min to carry out the reaction. After pumping all of the sucrose solution into the reactor, the reaction was kept running for another 1.5 h to complete the reaction. The resulted solution was analyzed by GC and HPLC. 81% of total molar yield of methyl lactate and lactic acid was obtained.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Name
sucrose
Quantity
0.5 kg
Type
reactant
Reaction Step Three
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 kg
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

2500 g of highly pure S-(−)-methyl lactate from reservoir (1), having purity 99.81% by on GC analysis as methyl lactate, obtained by reactive distillation of lactic acid and methanol followed by fractional distillation to isolate pure methyl lactate, was charged to the glass lined stirred reactor (4), having capacity of 10 L and was further charged with 2500 g of distilled water (De-ionized, glass distilled) from reservoir (2), along with 500 g of Purac Inc, USA make pure lactic (90% by wt on HPLC analysis) from reservoir (3). Temperature of reboiler was maintained continuously at 100° C. by hot oil circulator (5). The methanol vapors formed during hydrolysis reaction were allowed to rise through column (6) and condensed in cooler (7) and fractionated with proper reflux so as to get top temperature at 65° C. The methanol formed was continuously collected in reservoir (10) through cooler (8). Any trace amount of methanol or unconverted methyl lactate was recovered and recycled. After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2) was charged to reactor (4) so as to get complete conversion of methyl lactate in to L-(+)-lactic acid. The water was removed by distillation and was collected in reservoir (9) through cooler (8) so as to get lactic acid free from methanol and methyl lactate in trace amount. After removing desired amount of water, the lactic acid in the reactor (4) was treated with 0.5% by wt of total material with pre-treated activated charcoal from reservoir (11). Where pretreatment of activated charcoal was done by washing activated charcoal with 10% solution of pure L-(+)-lactic acid in water. The pure L-(+)-lactic acid and the pre-treated activated charcoal in reactor (4) was stirred for 30 minutes, cooled to room temperature and the contents of reactor (4) were filtered on Buchner filter (12), to get highly pure L-(+)-lactic acid as the filtrate which was stored in reservoir (13). This L-(+)-lactic acid filtrate from (13) was clear and transparent and was further concentrated at 80° C. and under vacuum of 100 mm Hg till 90% by w/w of L-(+)-lactic acid solution in water was obtained. This L-(+)-lactic acid was analyzed by HPLC and showed lactic acid of 99.81% purity by wt. on water free basis and having optical purity of 99.9% as analyzed by RANDOX Enzyme Kit method. The L-(+)-lactic acid obtained was also free from any odor and color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2500 g
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 g
Type
reactant
Reaction Step Four
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-(-)-lactate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl (S)-(-)-lactate
Reactant of Route 3
Methyl (S)-(-)-lactate
Reactant of Route 4
Reactant of Route 4
Methyl (S)-(-)-lactate
Reactant of Route 5
Reactant of Route 5
Methyl (S)-(-)-lactate
Reactant of Route 6
Methyl (S)-(-)-lactate

Citations

For This Compound
333
Citations
VC Pham, JL Charlton - The Journal of Organic Chemistry, 1995 - ACS Publications
The asymmetric synthesis of Bao Gong Teng A,(-)-l, a natural product that shows strong antiglaucoma properties, is described. The synthesis begins with an asymmetric 1, 3-dipolar …
Number of citations: 57 pubs.acs.org
IS Nizamov, GR Sabirzyanova, ES Batyeva… - Russian Journal of …, 2015 - Springer
Natural hydroxy carboxylic acids possessing an asymmetric carbon atom are accessible chiral synthons. Among biologically active α-hydroxy acids, lactic acid attracts particular …
Number of citations: 2 link.springer.com
B Murillo, Ó de la Iglesia, C Rubio, J Coronas, C Téllez - Catalysis Today, 2021 - Elsevier
Biomass has been shown as an alternative to fossil fuels for obtaining chemicals. In this work, the transformation of sugars into methyl lactate (ML) at 160 C was carried out using the …
Number of citations: 9 www.sciencedirect.com
C VlNH - 1997 - library-archives.canada.ca
An example of an stereoselective reaction is illustrated by the reduction of optically pure (3S)-3-tert-butylcyclohexanone,(S)-1 as shown in Scheme 1.* The reduction generates a new …
Number of citations: 0 library-archives.canada.ca
B Murillo, B Zornoza, O de la Iglesia… - European Journal of …, 2019 - Wiley Online Library
With the purpose of improving the production of methyl lactate (ML) from sugars (glucose and sucrose), a new metal‐organic framework (MOF) denoted as UZAR‐S10, containing Sn …
VC Pham - 1997 - mspace.lib.umanitoba.ca
An example of an stereoselective reaction is illustrated by the reduction of optically pure (3S)-3-tert-butylcyclohexanone,(S)-1 as shown in Scheme 1.* The reduction generates a new …
Number of citations: 7 mspace.lib.umanitoba.ca
Y Medina-Gonzalez, P Aimar, JF Lahitte… - International Journal of …, 2011 - Taylor & Francis
Ultrafiltration membranes were prepared using cellulose acetate (CA) as a polymer, LiCl and CaCl 2 as porogens and methyl-(S)-lactate as a solvent. CA, methyl lactate and the …
Number of citations: 68 www.tandfonline.com
C Nájera, M de Gracia Retamosa, JM Sansano - Tetrahedron: Asymmetry, 2006 - Elsevier
The 1,3-dipolar cycloaddition of acrylates derived from methyl (R)- and (S)-lactate, as chiral dipolarophiles, with glycine and alanine derived azomethine ylides is described for the first …
Number of citations: 26 www.sciencedirect.com
C Nájera, M de Gracia Retamosa, JM Sansano… - 2007 - Wiley Online Library
Highly endo‐diastereoselective 1,3‐dipolar cycloadditions between acrylates derived from methyl (R)‐ and (S)‐lactate, as chiral dipolarophiles, and azomethine ylides derived from …
H Sun, JS Ritch, PG Hayes - Inorganic Chemistry, 2011 - ACS Publications
The P-stereogenic phosphinimine ligands (dbf)MePhPNAr (7: Ar = Dipp; 8: Ar = Mes; dbf = dibenzofuran, Dipp = 2,6-diisopropylphenyl, Mes = 2,4,6-trimethylphenyl) were synthesized …
Number of citations: 71 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.